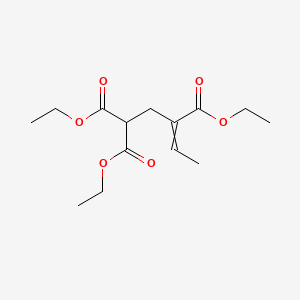
Triethyl pent-3-ene-1,1,3-tricarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethyl pent-3-ene-1,1,3-tricarboxylate is an organic compound with the molecular formula C14H22O6 and a molecular weight of 286.32 g/mol . . This compound is characterized by its three ester functional groups and a pentene backbone, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of triethyl pent-3-ene-1,1,3-tricarboxylate typically involves the esterification of 3-pentene-1,1,3-tricarboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Triethyl pent-3-ene-1,1,3-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and other derivatives.
Aplicaciones Científicas De Investigación
Triethyl pent-3-ene-1,1,3-tricarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of triethyl pent-3-ene-1,1,3-tricarboxylate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release the corresponding acids, which can then participate in various biochemical processes. The compound’s reactivity is influenced by the presence of the pentene backbone, which can undergo addition and substitution reactions .
Comparación Con Compuestos Similares
Similar Compounds
- Triethyl 1-methylbut-3-ene-1,1,3-tricarboxylate
- Triethyl 4-hydroxycyclohex-3-ene-1,1,3-tricarboxylate
- Trimethyl but-3-ene-1,1,3-tricarboxylate
Uniqueness
Triethyl pent-3-ene-1,1,3-tricarboxylate is unique due to its specific structural arrangement, which imparts distinct reactivity and properties. The presence of three ester groups and a pentene backbone allows for diverse chemical transformations and applications, setting it apart from other similar compounds .
Propiedades
Número CAS |
111833-63-7 |
|---|---|
Fórmula molecular |
C14H22O6 |
Peso molecular |
286.32 g/mol |
Nombre IUPAC |
triethyl pent-3-ene-1,1,3-tricarboxylate |
InChI |
InChI=1S/C14H22O6/c1-5-10(12(15)18-6-2)9-11(13(16)19-7-3)14(17)20-8-4/h5,11H,6-9H2,1-4H3 |
Clave InChI |
GDNQGMCVLMRMMP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CC(=CC)C(=O)OCC)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




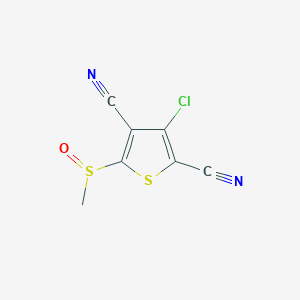

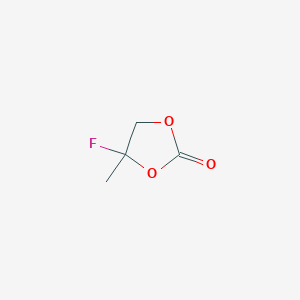
![2-[7-(Hydroxymethyl)-6-propyl-2,3-dihydro-1-benzofuran-2-yl]propan-2-ol](/img/structure/B14307495.png)
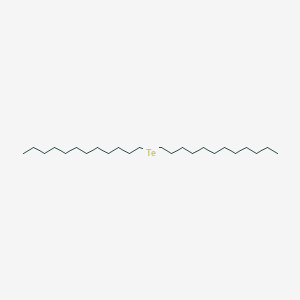
![5'-Methyl-4-(2-methyloctan-2-yl)-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2,6-diol](/img/structure/B14307516.png)
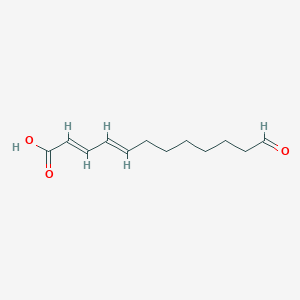

![1-(Prop-2-yn-1-yl)-4-[(prop-2-yn-1-yl)oxy]quinolin-2(1H)-one](/img/structure/B14307543.png)
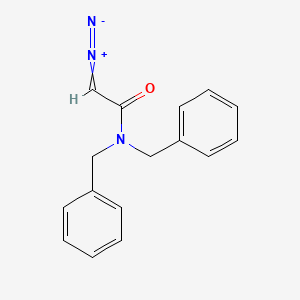

![N-(2-Chloroethyl)-N'-[2-(4-nitro-1H-imidazol-1-yl)ethyl]-N-nitrosourea](/img/structure/B14307558.png)
